Molecular Differentiation from the Lead Compound BAY-184
CAS 397281-35-5 is a chemically distinct entity from the optimized lead compound BAY-184 (CAS 2520347-03-7). The target compound possesses a unique 3-acetyl-2-methyl-benzofuran core and a 4-ethyl-benzenesulfonamide moiety, resulting in a molecular formula of C25H22N2O5S (MW: 462.5) . In contrast, BAY-184 features a 6-(N,N-dimethylamino)-benzofuran core, lacking the 3-acetyl group, with a formula of C23H20N2O4S (MW: 420.5) . This structural divergence means the two compounds occupy different positions within the established SAR landscape and cannot serve as functional substitutes.
| Evidence Dimension | Chemical Structure and Molecular Formula |
|---|---|
| Target Compound Data | C25H22N2O5S (MW: 462.52 g/mol); Key features: 3-acetyl-2-methyl-benzofuran, 4-ethyl-benzenesulfonamide, isonicotinoyl. |
| Comparator Or Baseline | BAY-184 (CAS 2520347-03-7): C23H20N2O4S (MW: 420.48 g/mol); Key features: 6-(N,N-dimethylamino)-benzofuran, benzenesulfonamide core. |
| Quantified Difference | Molecular weight difference of 42.04 g/mol; Presence of 3-acetyl group vs. 6-dimethylamino substitution. |
| Conditions | Structural comparison based on published chemical characterization. |
Why This Matters
This confirms non-interchangeability; procurement of the correct analog is critical for experiments designed to probe the SAR around the benzofuran 3-position or the role of the acetyl group.
